molecular formula C11H12O3 B3141592 Benzyl 1-hydroxycyclopropanecarboxylate CAS No. 480452-27-5

Benzyl 1-hydroxycyclopropanecarboxylate

Cat. No. B3141592
M. Wt: 192.21 g/mol
InChI Key: DCWTVFBWLIZZFC-UHFFFAOYSA-N
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Patent
US07576135B2

Procedure details

Triethylamine (1.0 mL) and benzyl bromide (650 μL) were added to a solution of 1-hydroxycyclopropanecarboxylic acid (409 mg) in tetrahydrofuran (3.0 mL), and the mixture was stirred at room temperature for 23 hours. To the reaction mixture were added methylene chloride and 1N aqueous hydrochloric acid to thereby give two layers. The organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated brine, followed by drying over sodium sulfate, to thereby give a crude product. The crude product was subjected to purification through silica gel column chromatography (hexane:ethyl acetate=4:1), to thereby give the title compound (607 mg).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
650 μL
Type
reactant
Reaction Step One
Quantity
409 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8](Br)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[OH:16][C:17]1([C:20]([OH:22])=[O:21])[CH2:19][CH2:18]1.Cl>O1CCCC1.C(Cl)Cl>[CH2:8]([O:22][C:20]([C:17]1([OH:16])[CH2:19][CH2:18]1)=[O:21])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
650 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
409 mg
Type
reactant
Smiles
OC1(CC1)C(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to thereby give two layers
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to thereby give a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was subjected to purification through silica gel column chromatography (hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)C1(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 607 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.